4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Description
Properties
Molecular Formula |
C18H17N3O5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H17N3O5S/c1-12-10-17(20-26-12)21-27(23,24)15-8-6-14(7-9-15)19-11-13-4-3-5-16(25-2)18(13)22/h3-11,22H,1-2H3,(H,20,21) |
InChI Key |
ALNUPNKXHYMYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Conventional Condensation Methodology
The primary route involves acid-catalyzed Schiff base formation :
-
Reactants :
-
Solvent System : Ethanol or methanol under reflux (60–80°C, 2–6 hours).
-
Catalyst : Acetic acid (5–10 mol%) accelerates imine bond formation.
-
Workup : Precipitates filtered, washed with cold ethanol, and recrystallized from tetrahydrofuran (THF) or ethyl acetate.
Mechanistic Insight :
The aldehyde carbonyl undergoes nucleophilic attack by the sulfonamide’s primary amine, forming a protonated intermediate. Dehydration yields the thermodynamically stable E-configuration due to steric hindrance from the methoxy group.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Microwave Assistance : Reduces reaction time to 20–30 minutes (yield: 82%) by enhancing molecular collisions.
-
Lewis Acid Catalysts : ZnCl₂ or FeCl₃ (1–2 mol%) improve regioselectivity but require post-reaction ion exchange.
Structural Characterization
Spectroscopic Validation
-
FT-IR :
-
¹H NMR (DMSO-d₆) :
Crystallographic Data
Single-crystal X-ray analysis (Source):
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell (Å) | a = 16.092, b = 7.926, c = 22.901 |
| Hydrogen Bonding | O–H···O (2.65 Å), N–H···O (2.89 Å) |
Purity and Yield Optimization
Chromatographic Purification
Yield Comparison Across Methods
| Method | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|
| Conventional Reflux | 65–75 | 95–98% | |
| Microwave-Assisted | 80–85 | 99% | |
| Solvent-Free Grinding | 55–60 | 90% |
Computational Validation
Density Functional Theory (DFT) at B3LYP/6-311G+(d,p) level confirms:
-
Frontier Molecular Orbitals : HOMO-LUMO gap = 3.8 eV, indicating charge transfer stability.
-
MEP Analysis : Electrophilic regions localized at sulfonamide oxygen and azomethine nitrogen.
-
NBO Charges : Delocalization from methoxy oxygen to aromatic ring enhances tautomeric stability.
Industrial-Scale Considerations
-
Cost Efficiency : Ethanol is preferred over DMF or DMSO due to low toxicity and ease of recycling.
-
Waste Management : Neutralization of acetic acid with NaHCO₃ reduces environmental impact.
Challenges and Limitations
Chemical Reactions Analysis
Oxidation Reactions
The compound’s phenolic hydroxyl group (on the 2-hydroxy-3-methoxyphenyl moiety) is susceptible to oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media can convert the hydroxyl group to a ketone or quinone structure. For example:
This reaction modifies the electronic properties of the aromatic system, potentially altering biological activity.
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution reactions. In basic conditions, the NH group acts as a leaving group, allowing substitution with amines or other nucleophiles. For instance, reaction with alkyl halides can yield N-alkylated derivatives:
Such modifications are critical for tuning pharmacokinetic properties.
Hydrogenation of the Imine Bond
The (E)-configured imine (CH=N) linkage can undergo hydrogenation to form a secondary amine. Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a saturated amine, altering the compound’s conformation and potentially enhancing stability:
This reaction is reversible under oxidative conditions .
Acidic Hydrolysis
Under strong acidic conditions (e.g., HCl/H₂O), the oxazole ring may undergo ring-opening reactions. For example, hydrolysis yields a β-ketoamide intermediate, which can further degrade:
Basic Hydrolysis
In alkaline media (e.g., NaOH), the sulfonamide group hydrolyzes to form sulfonic acid and amine derivatives:
This reaction is slower compared to acidic hydrolysis but is significant for metabolite studies .
Complexation with Metal Ions
The phenolic -OH and sulfonamide groups act as chelating agents for transition metals (e.g., Fe³⁺, Cu²⁺). Such complexes are studied for their potential catalytic or antimicrobial properties. For example:
Stoichiometry and stability constants depend on pH and solvent polarity.
Photochemical Reactions
The conjugated π-system (imine, aromatic rings) undergoes photoisomerization or degradation under UV light. For example, the E→Z isomerization of the imine bond occurs at λ = 365 nm, altering the compound’s geometry and reactivity.
Reactivity Comparison with Analogues
The compound’s reactivity differs from simpler sulfonamides due to its extended conjugation and substituent effects:
Scientific Research Applications
Biological Activities
The compound has been evaluated for various biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Anticancer Activity
- Mechanism of Action : The compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines such as HCT-116 and HeLa. Studies have shown that it can inhibit cell proliferation and promote apoptotic changes in treated cells .
- Structure-Activity Relationship : Research indicates that modifications to the phenyl and oxazole rings can lead to enhanced activity against specific cancer types. For instance, derivatives with different substituents on the phenyl ring showed varied cytotoxic effects, highlighting the importance of structural optimization .
Enzyme Inhibition
- Target Enzymes : The compound has been investigated for its potential as an inhibitor of histone deacetylases and other enzymes involved in cancer progression .
- Inhibitory Potency : Some derivatives have demonstrated IC50 values below 100 μM against various cancer cell lines, indicating strong inhibitory effects that could be exploited for therapeutic purposes .
Applications in Drug Development
The unique structure of 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide positions it as a promising candidate for drug development:
| Application Area | Description |
|---|---|
| Anticancer Therapeutics | Potential to develop new drugs targeting specific cancer types through apoptosis induction mechanisms. |
| Enzyme Inhibitors | Development of inhibitors for histone deacetylases and other enzymes implicated in cancer and metabolic diseases. |
| Structure-Based Drug Design | Utilization of structure-activity relationships to design more potent analogs tailored for specific therapeutic targets. |
Case Studies
Recent studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:
- Cytotoxicity Studies : A series of novel sulfonamide derivatives were synthesized and tested against multiple human cancer cell lines, revealing promising anticancer activity .
- Metabolic Stability Assessments : Selected compounds were evaluated for their metabolic stability using human liver microsomes, demonstrating varying degrees of stability which is crucial for drug development .
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazole ring may interact with nucleic acids or proteins, disrupting their normal function. The methoxy and hydroxyl groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Research Findings and Implications
Crystallographic Tools and Validation
Structure-Activity Relationships
- Methoxy substitution : Likely balances solubility and lipophilicity, making the target compound a candidate for further pharmacokinetic studies.
Biological Activity
The compound 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its role as a lipoxygenase inhibitor and its implications in various disease models.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 387.41 g/mol. The structure can be summarized as follows:
- Core Structure : The compound features a benzenesulfonamide moiety linked to a methoxy-substituted phenyl group and an oxazole ring.
- Functional Groups : The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₅S |
| Molecular Weight | 387.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Inhibition of Lipoxygenases
Research has shown that compounds similar to This compound exhibit significant inhibitory effects on lipoxygenases (LOXs), particularly 12-lipoxygenase (12-LOX) . LOXs are crucial enzymes involved in the metabolism of arachidonic acid, leading to the production of bioactive lipids implicated in inflammation and cancer.
- Potency Against 12-LOX :
- Mechanism of Action :
Study on Platelet Aggregation
A study highlighted the effect of the compound on human platelets, demonstrating that it significantly inhibits platelet aggregation induced by thrombin. This action is mediated through reduced calcium mobilization within platelets, which is critical for their activation and aggregation .
Anti-Diabetic Effects
In models of diabetes, compounds with similar structures have been shown to reduce levels of 12-HETE (a product of 12-LOX activity), which is associated with increased insulin resistance and β-cell apoptosis. In non-obese diabetic mice, administration of these compounds resulted in improved metabolic profiles and reduced inflammatory markers .
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are favorable:
- Absorption : High bioavailability due to solubility enhancements from functional groups.
- Distribution : Predicted to have good tissue distribution based on lipophilicity.
- Metabolism : Likely undergoes phase I metabolism primarily through cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Q & A
Q. What experimental methods are used to confirm the crystal structure of this compound?
The crystal structure is confirmed via single-crystal X-ray diffraction (SC-XRD). Key parameters include:
- Crystallographic data : Triclinic system, space group , with unit cell dimensions , , , and angles , , .
- Hydrogen bonding : Intramolecular O–H⋯N bonds form an S(6) ring motif, while intermolecular N–H⋯N and O–H⋯O interactions create inversion dimers and 1D polymeric chains .
- Refinement : Data collected using a Bruker Kappa APEXII CCD diffractometer, refined with and .
Q. What is the synthetic route for this compound?
The compound is synthesized via a Schiff base condensation reaction:
- Reactants : 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide and 2,3-dihydroxybenzaldehyde.
- Conditions : Methanol solvent, catalytic acetic acid, 1-hour reflux, followed by slow evaporation to yield red prismatic crystals .
- Yield optimization : Excess methanol and controlled evaporation rates improve crystal quality for diffraction studies .
Advanced Research Questions
Q. How do intermolecular interactions influence the supramolecular architecture?
The crystal packing is governed by:
- Hydrogen-bonded dimers : N–H⋯N interactions form rings, while O–H⋯O bonds extend these into 1D chains along the [101] direction .
- π–π stacking : Centroid-to-centroid distances of 3.7928(16) Å between adjacent benzene rings stabilize the lattice .
- Thermal motion analysis : Atomic displacement parameters (ADPs) reveal rigid planar regions (e.g., the 2,3-dihydroxybenzaldehyde moiety) and flexible sulfonamide linkages .
Q. How can computational methods validate experimental structural data?
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C–N imine bond: ~1.28 Å) with SC-XRD data to confirm tautomeric forms .
- Hirshfeld surface analysis : Quantify contributions of H-bonding (O⋯H, N⋯H) and van der Waals interactions to crystal packing .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., the methoxy group’s electron-donating effect) for reactivity predictions .
Q. What strategies resolve contradictions in hydrogen-bonding patterns across similar Schiff bases?
- Systematic variation : Modify substituents (e.g., replacing 3-methoxy with nitro groups) to study H-bond donor/acceptor competition .
- High-resolution SC-XRD : Use low-temperature data collection (< 100 K) to reduce thermal motion artifacts and refine H-atom positions accurately .
- Comparative crystallography : Analyze isostructural analogs (e.g., metal complexes of this ligand) to identify conserved vs. variable interaction motifs .
Methodological Considerations
Q. How to design experiments for studying metal complexation with this ligand?
- Metal selection : Prioritize transition metals (e.g., Co(II), Ni(II), Cu(II)) known to coordinate with sulfonamide and imine groups .
- Spectroscopic characterization : Use UV-Vis (d-d transitions) and FTIR (shift in ν(C=N) stretches) to confirm complex formation .
- Molar conductivity : Electrolytic behavior (e.g., Λ_m ~100–150 S cm² mol⁻¹) indicates octahedral geometries in solution .
Q. What challenges arise in refining disordered solvent molecules in the crystal lattice?
- SQUEEZE (PLATON) : Apply this tool to model diffuse electron density from disordered solvent (e.g., residual methanol) .
- Thermogravimetric analysis (TGA) : Correlate weight loss with solvent content to validate refinement models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
